molecular formula C2H6N4O2 B089910 Biurea CAS No. 110-21-4

Biurea

Cat. No. B089910
CAS RN: 110-21-4
M. Wt: 118.1 g/mol
InChI Key: ULUZGMIUTMRARO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Molecular Structure Analysis

The elucidation of biurea's molecular structure has been achieved through various analytical techniques, including FTIR spectrometry and NMR, providing insight into its molecular configuration and the absence of biuret groups in some polyureas. These findings are crucial for understanding the chemical behavior and potential applications of biurea (Weiguo Qiu et al., 2018).

Chemical Reactions and Properties

Biurea participates in several chemical reactions, showcasing its versatility. It has been used as a precursor for the synthesis of azo-diformamide, highlighting its role in producing other chemical compounds under specified conditions. The process for its use in reactions emphasizes the quality and efficiency of the products obtained (L. Haibo, 2010).

Physical Properties Analysis

Chemical Properties Analysis

Biurea's chemical properties, including its decomposition behavior and reactions with other substances, have been thoroughly investigated. It decomposes in the temperature range of 230–260°, producing ammonia, carbon dioxide, nitrogen, urea, and urazole. This decomposition is characterized by stages that include gas evolution, an induction period, and an autocatalytic final stage, offering insights into its stability and reactivity under various conditions (Paul R. Russell & Alec N. Strachan, 1978).

Scientific Research Applications

  • Protein Analysis in Serum : Biurea is utilized in the biuret reaction for determining protein fractions in serum, which is essential for understanding biochemical changes in liver injury and other medical conditions (Gornall, Bardawill, & David, 1949).

  • Green Synthesis : Biurea has been synthesized from ketazine, urea, and water via a one-step process. This synthesis method is significant for producing azo-diformamide, a chemical used in various industries (Haibo, 2010).

  • Food Safety Analysis : Biurea is used as a marker to discriminate between nitrofurazone and azodicarbonamide in food products. This differentiation is crucial for ensuring food safety and regulatory compliance (Mulder, Beumer, & van Rhijn, 2007).

  • Biuret in Fertilizer and Herbicide Metabolism : Microbial metabolism of biuret, a component of urea fertilizer and an intermediate in herbicide degradation, is another area of interest. Understanding this process is vital for agriculture and environmental science (Robinson et al., 2018).

  • Catalysis and Material Science : The Ni-Biurea complex supported on MCM-41 serves as a nanocatalyst for synthesizing dihydroquinazolin-4(1H)-ones, showcasing biurea's role in catalysis and nanotechnology (Batmani, Pesyan, & Havasi, 2018).

  • Bioelectrical Impedance Analysis : While not directly involving biurea, this study discusses the use of bioelectrical impedance analysis in clinical management, a technique potentially relevant to biurea's applications in biomedical research (Kushner, de Vries, & Gudivaka, 1996).

  • High-Pressure Phase Transition Studies : The response of biurea to high pressure, investigated through Raman spectroscopy and X-ray diffraction, is important for understanding its physical properties and potential applications in material science (Yan et al., 2014).

  • Computational Chemistry : A study using Density Functional Theory (DFT) for proton movement in biurea demonstrates its significance in computational chemistry and biochemistry (Hajipour et al., 2016).

  • Agricultural Research : The study on biurea's effect on the growth of Douglas-fir and Western Hemlock seedlings highlights its potential use in agriculture and forestry (Miller, Anderson, & Young, 1988).

  • New Production Processes : Research on new production processes of biurea, like acid-free condensation, contributes to the chemical industry's efficiency and environmental impact (Zong-gu, 2015).

Safety And Hazards

Biurea may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

There is ongoing research into the effects of various shape-controlling inhibitors, such as biuret and biurea, on the growth kinetics of the various faces of aqueous-grown urea crystals as a means to predictably control the crystal growth morphology .

properties

IUPAC Name

(carbamoylamino)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4O2/c3-1(7)5-6-2(4)8/h(H3,3,5,7)(H3,4,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUZGMIUTMRARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N4O2
Record name BIUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19883
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6024628
Record name Biurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Biurea is a white powder. (NTP, 1992), White solid; [CAMEO]
Record name BIUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19883
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-Hydrazinedicarboxamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2773
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 238 mg/L at 16 °C
Record name BIUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19883
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-HYDRAZINEDICARBOXAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5014
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000595 [mmHg], 5.9X10-5 mm Hg at 25 °C /Estimated/
Record name 1,2-Hydrazinedicarboxamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/2773
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1,2-HYDRAZINEDICARBOXAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5014
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Biurea

Color/Form

Plates from water

CAS RN

110-21-4
Record name BIUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19883
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Diurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Hydrazinedicarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110214
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Biurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1897
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2-Hydrazinedicarboxamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Biurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6024628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-hydrazoformamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.408
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POJ4UOY01H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1,2-HYDRAZINEDICARBOXAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5014
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

471 to 473 °F (NTP, 1992), 258 °C
Record name BIUREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19883
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1,2-HYDRAZINEDICARBOXAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5014
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Biurea
Reactant of Route 2
Reactant of Route 2
Biurea
Reactant of Route 3
Reactant of Route 3
Biurea
Reactant of Route 4
Biurea
Reactant of Route 5
Biurea
Reactant of Route 6
Biurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.